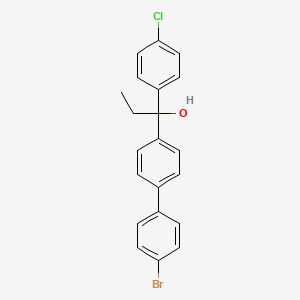

4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol

Description

This compound features a biphenyl backbone substituted with:

- A bromo group at the 4' position.

- A methanol group at the 4 position.

- An alpha-carbon bearing both a 4-chlorophenyl group and an ethyl group.

Its molecular formula is C₂₁H₁₆BrClO (molar mass: 399.71 g/mol) .

Properties

CAS No. |

94213-46-4 |

|---|---|

Molecular Formula |

C21H18BrClO |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C21H18BrClO/c1-2-21(24,18-9-13-20(23)14-10-18)17-7-3-15(4-8-17)16-5-11-19(22)12-6-16/h3-14,24H,2H2,1H3 |

InChI Key |

LEAKGJUKXLUPJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling : This is a predominant method for constructing the biphenyl core and introducing aryl substituents. The reaction typically involves:

- Reactants: Aryl bromides (e.g., 4-bromobenzyl alcohol derivatives) and arylboronic acids or esters.

- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0), bis(diphenylphosphino)ferrocene palladium(II) dichloride, or bis(triphenylphosphine)palladium(II) chloride.

- Bases: Potassium acetate, potassium carbonate, or sodium hydroxide.

- Solvents: Mixtures of ethanol, toluene, dimethyl sulfoxide (DMSO), 1,4-dioxane, or N,N-dimethylformamide (DMF).

- Conditions: Heating under reflux or inert atmosphere (argon or nitrogen) at temperatures ranging from 80°C to 150°C for durations from 2 hours up to 24 hours.

-

Parameter Details Catalyst Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride Base Potassium acetate Solvent 1,4-Dioxane Temperature 80-90°C Time 6-18 hours Atmosphere Argon or nitrogen inert atmosphere Yield 76-91% This method allows the formation of the biphenyl linkage and introduction of the bromine and chlorophenyl substituents with high regioselectivity and yield.

Boronation and Subsequent Coupling

The preparation often involves the formation of boronate esters or boronic acids from brominated precursors using bis(pinacolato)diboron under palladium catalysis. This intermediate is then coupled with aryl halides to form the biphenyl structure.

-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate

- Solvent: 1,4-dioxane or DMSO

- Temperature: 80-90°C

- Time: 3-18 hours

- Atmosphere: Inert (argon or nitrogen)

This step is crucial for introducing the alpha-ethyl and 4-methanol functionalities on the biphenyl scaffold.

Hydroxymethylation and Functional Group Transformations

The introduction of the 4-methanol group is typically achieved by selective hydroxymethylation of the biphenyl intermediate or by using bromobenzyl alcohol derivatives as starting materials.

Reaction conditions involve:

- Use of sodium hydroxide or potassium carbonate as base.

- Solvents such as ethanol, water, or toluene.

- Heating under reflux for 2 hours or more.

- Purification by column chromatography using chloroform/methanol or ethyl acetate/petroleum ether mixtures.

This step ensures the selective placement of the hydroxymethyl group at the 4-position of the biphenyl ring.

| Step | Catalyst/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, NaOH | Ethanol, water, toluene | Reflux | 2 h | 76 | Reaction of 4-bromobenzyl alcohol with boronic acid derivative |

| Boronation | Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 85-90°C | 6-18 h | 90-91 | Formation of boronate ester intermediate |

| Coupling with Aryl Halide | Pd(dppf)Cl2, KOAc | DMSO, water | 85°C | 18 h | 91 | High yield coupling under inert atmosphere |

| Hydroxymethylation | K2CO3 | DMF | 80°C | 1-4 h | 77 | Alkylation of brominated biphenyl with alkyl alcohol |

| Alternative Pd Catalyst Use | Pd(PPh3)2Cl2, KOAc | 1,4-Dioxane | 85°C | 3 h | 98 | Efficient synthesis with bis-triphenylphosphine-palladium(II) chloride catalyst |

The choice of palladium catalyst and base significantly affects the yield and purity of the final product. Pd(dppf)Cl2 combined with potassium acetate in 1,4-dioxane under inert atmosphere consistently provides high yields (above 90%) and clean reaction profiles.

Reaction times vary depending on the step, with boronation and coupling steps requiring longer durations (6-18 hours) to ensure complete conversion.

The use of mixed solvent systems (ethanol/water/toluene) facilitates solubility and reaction kinetics in hydroxymethylation steps.

Purification by silica gel column chromatography using gradient elution (e.g., petroleum ether/ethyl acetate or chloroform/methanol) is essential to isolate the target compound with high purity.

Inert atmosphere (argon or nitrogen) is critical during palladium-catalyzed steps to prevent catalyst deactivation and side reactions.

The preparation of 4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol is efficiently achieved through a sequence of palladium-catalyzed cross-coupling reactions, boronation, and selective hydroxymethylation. Optimized conditions involve Pd(dppf)Cl2 or Pd(PPh3)4 catalysts, potassium acetate or carbonate bases, and solvents such as 1,4-dioxane and DMF under inert atmosphere at elevated temperatures. Yields typically range from 76% to 98%, with purification by column chromatography ensuring high purity of the final product. These methods are supported by extensive experimental data and are widely validated in the literature.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Alpha Carbon

a) 4'-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-[1,1'-biphenyl]-4-methanol (CAS 94113-61-8)

- Key difference : Ethyl group replaced with vinyl (-CH₂CH₂ → -CH₂CH₂).

- Molecular formula : C₂₁H₁₆BrClO (identical to the target compound but with structural isomerism).

b) α-Phenyl[1,1'-biphenyl]-4-methanol

- Key difference : 4-Chlorophenyl and ethyl groups replaced with a single phenyl group on the alpha carbon.

- Impact : Reduced steric hindrance and lower molecular weight. The absence of halogens may decrease hydrophobicity and toxicity .

c) α-Methyl[1,1'-biphenyl]-4-methanol

- Key difference : Ethyl and 4-chlorophenyl groups replaced with a methyl group .

- Impact : Simplified structure with lower molecular weight (C₁₄H₁₄O, 198.27 g/mol), likely increasing solubility but reducing binding specificity in biological systems .

Functional Group Modifications

a) 4-Acetyl-4'-bromobiphenyl

- Key difference: Methanol (-CH₂OH) replaced with acetyl (-COCH₃).

- Reduced polarity compared to the hydroxyl group .

b) (4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone

- Key difference: Methanol replaced with benzophenone (-COC₆H₅).

- Impact : Introduces a conjugated aromatic system, which could enhance UV absorption properties. The lack of a hydroxyl group reduces hydrogen-bonding capacity .

Halogenation Patterns

a) 4-Bromo-4'-ethyl-1,1'-biphenyl

- Key difference: Lacks the alpha-chlorophenyl and methanol groups.

- Impact : Simplified structure (C₁₄H₁₃Br) with lower polarity, making it more suitable for hydrophobic applications (e.g., liquid crystals) .

b) 4'-Bromo-2-(4-fluorophenyl)acetophenone

- Key difference: Combines bromo and fluoro substituents with an acetophenone moiety.

- Impact : Fluorine’s electronegativity may enhance metabolic stability in drug design, while the ketone group offers a site for further derivatization .

Physicochemical Properties

Biological Activity

4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol, identified by its CAS number 94213-46-4, is a compound with significant potential in biological research. Its molecular formula is C21H18BrClO, and it exhibits a molecular weight of approximately 401.72 g/mol. This compound has drawn attention due to its structural features that may confer unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H18BrClO |

| Molecular Weight | 401.724 g/mol |

| Density | 1.368 g/cm³ |

| Boiling Point | 509.8 °C at 760 mmHg |

| Flash Point | 262.1 °C |

| LogP | 6.415 |

Anticancer Properties

Recent studies have indicated that compounds similar to 4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol exhibit notable anticancer activities. For instance, research on related diarylpentanoids has shown that they can induce p53-dependent growth inhibition in human cancer cells, particularly in colorectal cancer cell lines (HCT116) .

The growth inhibitory activity of these compounds has been quantitatively assessed using the sulforhodamine B (SRB) assay, which measures cell viability after treatment with various concentrations of the compounds. The results demonstrated that certain analogues achieved a GI50 (the concentration that inhibits cell growth by 50%) ranging from 0.09 to 3.10 μM in HCT116 cells .

The mechanism underlying the anticancer activity appears to be linked to the activation of the p53 pathway, a critical regulator of the cell cycle and apoptosis. Compounds were tested in both p53-positive and p53-null cell lines to evaluate their selectivity and efficacy . The presence of specific substituents, such as the 4-chlorophenyl group, was found to enhance selectivity for cancer cells over normal fibroblasts .

Case Studies

- Study on Chalcones and Diarylpentanoids : In this study, various derivatives including those with structural similarities to our compound were synthesized and tested for their antiproliferative effects on cancer cell lines. The findings suggested that modifications leading to increased hydrophobicity (LogP values) correlated with enhanced biological activity against cancer cells .

- Antibacterial Activity : Although primarily focused on anticancer properties, some derivatives have also shown moderate antibacterial activity against pathogens like N. meningitidis and H. influenzae. This suggests a broader spectrum of biological activity for compounds related to 4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that certain structural modifications can lead to reduced toxicity in non-cancerous cells while maintaining efficacy against tumor cells . Further toxicological studies are necessary to fully understand the safety implications of using this compound in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4'-Bromo-alpha-(4-chlorophenyl)-alpha-ethyl(1,1'-biphenyl)-4-methanol, and how can purity be assessed?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including Friedel-Crafts alkylation, halogenation, and alcohol protection/deprotection. For example, bromination of biphenyl derivatives can be achieved using Br₂/FeBr₃, while chlorophenyl groups are introduced via Suzuki-Miyaura coupling . Purity assessment involves High-Performance Liquid Chromatography (HPLC) and High-Liquid Chromatography (HLC) with >95% purity thresholds, as outlined in reagent catalogs for structurally similar bromo-chloro compounds .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- FTIR and FT-Raman : Identify functional groups (e.g., -OH, C-Br, C-Cl) through vibrational modes. For instance, C-Br stretches appear at ~560–620 cm⁻¹ .

- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in biphenyl systems show splitting patterns between δ 6.8–7.6 ppm .

- X-ray Crystallography : Resolves steric effects from the biphenyl backbone and validates spatial arrangement, as demonstrated for analogous bromo-chloro phenolic derivatives .

Advanced Research Questions

Q. How can conflicting data from biological activity assays (e.g., antimicrobial vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish concentration-dependent effects to distinguish between therapeutic and toxic ranges.

- Orthogonal Assays : Validate results using multiple methods (e.g., broth microdilution for antimicrobial activity and MTT assays for cytotoxicity) .

- Theoretical Frameworks : Link findings to mechanistic models (e.g., enzyme inhibition kinetics or membrane permeability hypotheses) to contextualize contradictions .

Q. What strategies optimize reaction yields in the presence of steric hindrance from the biphenyl group?

- Methodological Answer :

- Catalytic Systems : Use bulky ligands (e.g., triphenylphosphine) to stabilize intermediates in cross-coupling reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for sterically hindered systems, as applied in analogous brominated aryl syntheses .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. Focus on halogen bonding between Br/Cl substituents and active-site residues .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity data to guide structural modifications .

Methodological Notes

- Contradiction Handling : When spectral data conflicts with computational predictions, re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or consider tautomerism .

- Ethical Compliance : Ensure biological testing adheres to institutional guidelines for compound handling, particularly for halogenated aromatics with potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.